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Compound of Interest

Compound Name: Dapagliflozin impurity

Cat. No.: B600843

This guide provides a comprehensive overview and comparison of robustness testing for
stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis
of Dapagliflozin. The information presented is intended for researchers, scientists, and drug
development professionals to ensure the reliability and consistency of their analytical methods.

A stability-indicating analytical method is crucial for the determination of a drug substance in
the presence of its degradation products, ensuring the safety and efficacy of the final
pharmaceutical product. Robustness testing is a key validation parameter that evaluates the
method's capacity to remain unaffected by small, deliberate variations in method parameters.
This provides an indication of its reliability during normal usage.

Comparative Analysis of HPLC Method Parameters
for Dapagliflozin

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for
the determination of Dapagliflozin in bulk and pharmaceutical dosage forms. The following
table summarizes the key chromatographic conditions from various published methods, offering
a comparative perspective.
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Parameter Method 1 Method 2 Method 3 Method 4
Phenomenex )
o Kromasil 100-5- Symmetry C18
Gemini-NX C18 )
Column Cosmosil C18[1] C8 (100 mm x (250 mm x 4.6
(250 mm x 4.6
4.6 mm)[2] mm, 5 um)[3]
mm, 5 um)
Octane Methanol:Acetoni
Methanol:Water o )
) sulphonate Acetonitrile:Wate  trile:1% OPA
Mobile Phase (85:15 v/v), pH
buffer:Methanol 3] r (52:48 viv)[2] (75:20:05 viviv)
(30:70 viv) [3]
Flow Rate 1.0 mL/min 0.9 mL/min[1] 1.0 mL/min[2] 1.0 mL/min[3]
Detection
203 nm 224 nm[1] 224 nm[2] 246 nm[3]
Wavelength
Column _ N N _
Ambient Not Specified Not Specified Ambient[3]
Temperature
Retention Time Not Specified Not Specified 1.67 min[2] 2.797 min[3]

Robustness Testing: Parameters and Acceptance

Criteria

Robustness is evaluated by intentionally varying critical method parameters and observing the

effect on the analytical results. The following table outlines common parameters varied during

robustness testing of Dapagliflozin HPLC methods, along with typical acceptance criteria.
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Parameter Variation Acceptance Criteria

Relative Standard Deviation

(%RSD) of peak area < 2.0%.
Flow Rate + 0.1 to 0.2 mL/min[3][4] Tailing factor < 2. System

suitability parameters must be

met.

%RSD of peak area < 2.0%.

) Tailing factor < 2. Resolution
) - + 2% to 10% of organic o
Mobile Phase Composition between Dapagliflozin and
phase[3]
degradants should be

maintained.

%RSD of peak area < 2.0%.
Mobile Phase pH + 0.1 to 0.2 units Tailing factor < 2. Retention
time shift should be minimal.

%RSD of peak area < 2.0%.
Column Temperature +21to5 °C[3] Tailing factor < 2. Retention

time should be consistent.

_ No significant change in peak
Detection Wavelength + 2 nm[3] o
area response or specificity.

Forced degradation studies are integral to establishing the stability-indicating nature of the
method. Dapagliflozin is subjected to stress conditions such as acid and base hydrolysis,
oxidation, photolysis, and thermal stress to generate potential degradation products.[1][5] The
analytical method must be able to resolve the Dapagliflozin peak from any degradant peaks.

Experimental Protocol for Robustness Testing

This section provides a detailed methodology for conducting robustness testing for a stability-
indicating Dapagliflozin HPLC method.

1. Objective: To assess the reliability of the analytical method by evaluating its performance
under small, deliberate variations of its parameters.

2. Materials and Reagents:
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» Dapagliflozin reference standard

o HPLC grade solvents (e.g., acetonitrile, methanol)

e HPLC grade water

o Reagents for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
e Validated HPLC system with a suitable column (e.g., C18)

3. Standard Solution Preparation: Prepare a standard solution of Dapagliflozin at a known
concentration (e.g., 100 pg/mL) using the mobile phase as the diluent.

4. Robustness Study Design: Vary the following parameters one at a time, while keeping the
others constant at the nominal method conditions. For each variation, inject the standard
solution in triplicate.

e Flow Rate:
o Nominal: 1.0 mL/min
o Variation 1: 0.9 mL/min
o Variation 2: 1.1 mL/min
» Mobile Phase Organic Content:
o Nominal: e.g., 70% Methanol
o Variation 1: 68% Methanol
o Variation 2: 72% Methanol
» Mobile Phase pH:
o Nominal: e.g., pH 3.0

o Variation 1: pH 2.9
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o Variation 2: pH 3.1

e Column Temperature:

o Nominal: e.g., 30 °C

o Variation 1: 28 °C

o Variation 2: 32 °C

o Detection Wavelength:

o Nominal: e.g., 224 nm

o Variation 1: 222 nm

o Variation 2: 226 nm

5. Data Analysis: For each condition, calculate the following system suitability parameters:

e Retention time (Rt)

e Peak area

e Tailing factor (T)

e Theoretical plates (N)

Calculate the mean, standard deviation, and %RSD for the peak areas across the triplicate
injections for each variation.

6. Acceptance Criteria:

e The %RSD for the peak area of triplicate injections should be < 2.0%.

o The tailing factor for the Dapagliflozin peak should be < 2.0.

e The theoretical plates should be > 2000.
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e The resolution between Dapagliflozin and any adjacent peaks (from forced degradation
studies) should be > 1.5.

e The overall %RSD of the assay results from all robustness variations should be within
acceptable limits (typically < 2.0%).

Visualizing the Robustnhess Testing Workflow

The following diagram illustrates the logical flow of the robustness testing process for a
stability-indicating HPLC method.
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A
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Method is Robust?

Pass: Method is Robust Fail: Investigate and Re-optimize Method

[ End: Document Robustness Testing Results ]
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Caption: Workflow for Robustness Testing of an HPLC Method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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